molecular formula C15H26N2O6 B8092559 rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate

rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate

Cat. No.: B8092559
M. Wt: 330.38 g/mol
InChI Key: BLBZVYWDUZNIQO-NDXYWBNTSA-N
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Description

rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate: is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique bicyclic structure, which includes a pyrroloazepine core, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate typically involves multiple steps, starting from simpler organic molecules. One common approach includes the following steps:

    Formation of the Pyrroloazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and an azepine derivative.

    tert-Butyl Protection:

    Oxalate Formation: The final step involves the reaction of the carboxylate with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent.

    Reduction: Often carried out in anhydrous solvents to prevent side reactions.

    Substitution: Conditions vary widely but often involve polar aprotic solvents and specific catalysts or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: May produce alcohols or amines.

    Substitution: Results in the replacement of one functional group with another, potentially altering the compound’s properties significantly.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding bicyclic systems and their behavior under various conditions.

Biology

In biological research, rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate may be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

The compound could be explored for its therapeutic potential, particularly if it exhibits any pharmacological activity. Its unique structure might allow it to interact with biological targets in novel ways.

Industry

In industrial applications, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism by which rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function, which could influence cellular signaling pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate: Without the oxalate group, this compound serves as a direct comparison.

    tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate hydrochloride: Another salt form that might exhibit different solubility or stability properties.

Uniqueness

The presence of the oxalate group in rel-tert-Butyl (3aR,8aS)-octahydropyrrolo[3,4-c]azepine-5(1H)-carboxylate oxalate can influence its solubility, stability, and reactivity compared to similar compounds

Properties

IUPAC Name

tert-butyl (3aR,8aS)-2,3,3a,4,6,7,8,8a-octahydro-1H-pyrrolo[3,4-c]azepine-5-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-13(2,3)17-12(16)15-6-4-5-10-7-14-8-11(10)9-15;3-1(4)2(5)6/h10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6)/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBZVYWDUZNIQO-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2CNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]2CNC[C@@H]2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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